REACTION_CXSMILES
|
[OH-].[Na+].O.[CH3:4][C:5]1[CH:14]=[C:13]([CH2:15][O:16][C:17]2[CH:32]=[CH:31][C:20]([C:21]([O:23]CC3C=CC=CC=3)=[O:22])=[CH:19][CH:18]=2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1>O1CCCC1.CO>[CH3:4][C:5]1[CH:14]=[C:13]([CH2:15][O:16][C:17]2[CH:32]=[CH:31][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1 |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
benzyl 4-(2-methylquinolin-4-ylmethoxy)benzoate
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)COC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at ambient temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 70° C. for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the tetrahydrofuran, water
|
Type
|
ADDITION
|
Details
|
a 1N aqueous solution of acetic acid are added
|
Type
|
STIRRING
|
Details
|
The suspension is stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
is dried under vacuum at 40° C. for 6 h
|
Duration
|
6 h
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)COC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |